![molecular formula C16H17N3O B7531517 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide](/img/structure/B7531517.png)
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrrolidine-1-carboxamides and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP by 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide leads to the accumulation of DNA damage and ultimately induces apoptosis in tumor cells.
Biochemical and Physiological Effects:
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In tumor cells, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide reduces the accumulation of amyloid beta plaques. In Parkinson's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide protects dopaminergic neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is its potent inhibitory effect on PARP, which makes it a promising candidate for cancer therapy. However, one limitation of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is its toxicity, which may limit its clinical application.
Future Directions
There are several future directions for the study of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Huntington's disease and stroke. Another direction is to develop more potent and selective PARP inhibitors that have less toxicity than 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide. Additionally, the development of combination therapies that include 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide may improve its efficacy in cancer treatment.
Synthesis Methods
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 2-bromo-N-pyridin-2-ylpyrrolidine-1-carboxamide and phenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-15-10-4-5-11-17-15)19-12-6-9-14(19)13-7-2-1-3-8-13/h1-5,7-8,10-11,14H,6,9,12H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHZGCFGFFNVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.